

In vitro kinase assay protocol for Hpk1-IN-26

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Compound of Interest

Compound Name: *Hpk1-IN-26*

Cat. No.: *B10857815*

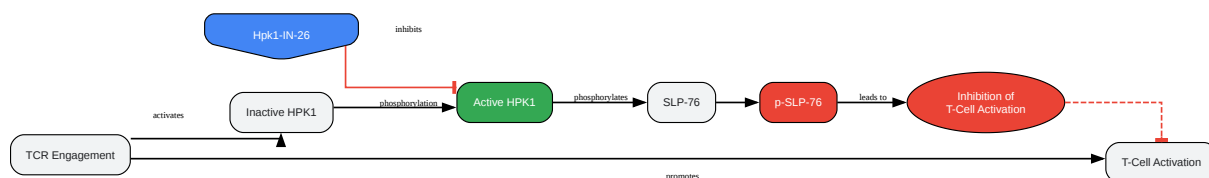
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An in vitro kinase assay is a fundamental tool for characterizing the interaction between a kinase and its inhibitor. This document provides a detailed protocol for conducting an in vitro kinase assay for **Hpk1-IN-26**, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1).^{[1][2][3][4][5]} This protocol is intended for researchers, scientists, and drug development professionals.

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.^{[5][6][7][8]} **Hpk1-IN-26** has been identified as an inhibitor of HPK1 and can be used to study its role in immune cell function.^[4] The following protocol is based on a luminescent ADP-detection assay format, which is a common, robust, and sensitive method for measuring kinase activity.^{[1][3]}

Signaling Pathway of HPK1

HPK1 is involved in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, such as SLP-76, leading to the attenuation of T-cell activation.^{[6][7][8]} Inhibition of HPK1 by small molecules like **Hpk1-IN-26** is expected to block this negative regulation and enhance T-cell responses.



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Caption: HPK1 signaling pathway and the inhibitory action of **Hpk1-IN-26**.

Experimental Protocol: In Vitro Kinase Assay for Hpk1-IN-26

This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.^{[1][3]}

Materials and Reagents

Reagent	Supplier	Catalog No.
Recombinant Human HPK1 (MAP4K1)	BPS Bioscience	40398
Myelin Basic Protein (MBP), substrate	BPS Bioscience	79696
ATP (10 mM)	Promega	V9121
Hpk1-IN-26	MedchemExpress	HY-139857
ADP-Glo™ Kinase Assay	Promega	V9101
Kinase Assay Buffer (5X)	BPS Bioscience	79334
Dithiothreitol (DTT, 1M)	Sigma-Aldrich	D9779
DMSO	Sigma-Aldrich	D8418
96-well solid white plates	Corning	3917
Microplate reader (luminescence)	-	-

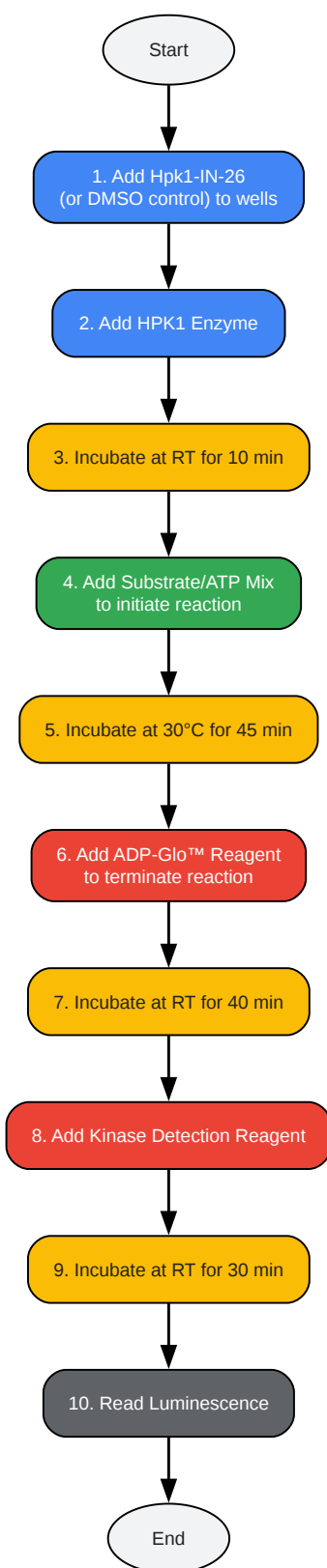
Reagent Preparation

- **1X Kinase Assay Buffer:** Prepare 1X kinase assay buffer by diluting the 5X stock with sterile water. Add DTT to a final concentration of 1 mM.
- **HPK1 Enzyme Solution:** Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/μL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
- **Substrate/ATP Mix:** Prepare a solution containing the substrate (MBP) and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction will be 0.2 mg/mL for MBP and 50 μM for ATP.^{[2][9]}
- **Hpk1-IN-26 Dilution Series:** Prepare a serial dilution of **Hpk1-IN-26** in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in 1X Kinase Assay Buffer to create a

range of concentrations for IC50 determination (e.g., 100 μ M to 0.001 μ M). The final DMSO concentration in the assay should not exceed 1%.[\[10\]](#)

Assay Procedure

The following workflow outlines the steps for the in vitro kinase assay.



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Caption: Experimental workflow for the **Hpk1-IN-26** in vitro kinase assay.

Detailed Steps:

- **Inhibitor/Control Addition:** To the wells of a 96-well plate, add 5 µL of the **Hpk1-IN-26** dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
- **Enzyme Addition:** Add 10 µL of the diluted HPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.
- **Pre-incubation:** Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.
- **Kinase Reaction Incubation:** Mix the plate and incubate at 30°C for 45 minutes.
- **Reaction Termination:** Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- **ADP to ATP Conversion:** Incubate the plate at room temperature for 40 minutes.
- **Signal Generation:** Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
- **Signal Stabilization:** Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence using a microplate reader.

Data Analysis

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - (\text{RLU_inhibitor} - \text{RLU_negative_control}) / (\text{RLU_positive_control} - \text{RLU_negative_control}))$$

Where:

- RLU_inhibitor is the relative luminescence units from the wells with **Hpk1-IN-26**.
- RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.
- RLU_negative_control is the luminescence from the wells with no enzyme.

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the assay protocol.

Parameter	Value
Total Reaction Volume	25 µL
HPK1 Concentration	2-5 ng/µL (final)
Substrate (MBP) Concentration	0.2 mg/mL (final)
ATP Concentration	50 µM (final)
Hpk1-IN-26 Concentration Range	0.001 µM to 100 µM (example)
Final DMSO Concentration	≤ 1%
Kinase Reaction Incubation	30°C for 45 minutes
ADP-Glo™ Reagent Incubation	Room temperature for 40 minutes
Kinase Detection Incubation	Room temperature for 30 minutes
Plate Format	96-well, solid white
Detection Method	Luminescence

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